2-((naphthalen-2-yloxy)methyl)-1-phenethyl-1H-benzo[d]imidazole
Description
2-((Naphthalen-2-yloxy)methyl)-1-phenethyl-1H-benzo[d]imidazole is a benzimidazole derivative featuring a phenethyl group at the N1-position and a naphthalen-2-yloxymethyl substituent at the C2-position. Benzimidazoles are heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
IUPAC Name |
2-(naphthalen-2-yloxymethyl)-1-(2-phenylethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O/c1-2-8-20(9-3-1)16-17-28-25-13-7-6-12-24(25)27-26(28)19-29-23-15-14-21-10-4-5-11-22(21)18-23/h1-15,18H,16-17,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJKFZACHURCKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2COC4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their antifungal, antioxidant, and antitubercular activities. The molecular docking study has been carried out against the active site of cytochrome P450 lanosterol 14α-demethylase of C. albicans, suggesting that this enzyme could be a potential target.
Biochemical Pathways
Given the potential antifungal activity of similar compounds, it can be hypothesized that this compound might interfere with the ergosterol biosynthesis pathway, which is crucial for the survival of fungi.
Result of Action
Similar compounds have shown significant correlation between the binding score and biological activity, suggesting that these compounds might have potential therapeutic effects.
Biological Activity
The compound 2-((naphthalen-2-yloxy)methyl)-1-phenethyl-1H-benzo[d]imidazole is a derivative of benzimidazole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic effects, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzimidazole core, which is often associated with various pharmacological activities due to its ability to interact with biological targets.
Antimicrobial Activity
Recent studies indicate that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 20 |
| Compound B | S. aureus | 25 |
| This compound | P. aeruginosa | TBD |
Note: TBD indicates that specific data for this compound is not yet available.
Antitumor Activity
Benzimidazole derivatives are also recognized for their antitumor properties. They have been reported to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Antitumor Effects
In a study evaluating the cytotoxic effects of several benzimidazole derivatives, it was found that certain compounds significantly inhibited the growth of human breast cancer cells (MCF-7) and colon cancer cells (HT-29). The mechanism was attributed to the activation of apoptotic pathways.
The biological activity of this compound may involve several mechanisms:
- GABA-A Receptor Modulation : Similar imidazole compounds have been shown to act as positive allosteric modulators of GABA-A receptors, potentially influencing neurotransmission and exhibiting anxiolytic effects .
- Inhibition of Enzymatic Pathways : Many benzimidazole derivatives inhibit key enzymes involved in cancer metabolism, leading to reduced tumor growth.
- Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties, contributing to their protective effects against oxidative stress-related diseases.
Comparative Analysis with Related Compounds
Comparative studies with other benzimidazole derivatives reveal varying degrees of biological activity. For example, compounds containing different substituents on the imidazole ring exhibit distinct antimicrobial and anticancer activities.
Table 2: Comparative Biological Activities
| Compound | Activity Type | Efficacy Level |
|---|---|---|
| Compound X | Antimicrobial | High |
| Compound Y | Antitumor | Moderate |
| This compound | TBD | TBD |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations at the N1-Position
1-Benzyl-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole
- Structural Difference : Replaces the phenethyl group with a benzyl moiety.
- Impact : Reduced steric bulk compared to phenethyl may alter binding kinetics in enzyme pockets. The benzyl group’s planar structure could limit interactions with hydrophobic pockets compared to the flexible phenethyl chain .
1-(Naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-amine (22)
- Structural Difference : Substitutes phenethyl with a naphthylmethyl group and introduces an amine at C2.
2-(4-Phenylpiperazin-1-yl)-1H-benz[d]imidazole Derivatives
Substituent Variations at the C2-Position
2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (7a)
- Structural Difference : Replaces the benzimidazole core with a triazole-acetamide scaffold.
- The acetamide group may improve metabolic stability .
2-(((4-Chlorobenzyl) Thiol) Methyl)-1H-benzo[d]imidazole
- Structural Difference : Substitutes naphthyloxymethyl with a thiol-containing chlorobenzyl group.
- Impact: The thiol group enhances corrosion inhibition properties by forming protective layers on metal surfaces, as demonstrated in HNO3 media .
Core Modifications: Benzimidazole vs. Imidazole Derivatives
2-Phenyl-1H-imidazole
Physicochemical and Spectroscopic Data Comparison
Q & A
Q. What are the common synthetic routes for 2-((naphthalen-2-yloxy)methyl)-1-phenethyl-1H-benzo[d]imidazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, analogous benzimidazole derivatives are synthesized by refluxing a mixture of benzil, aldehydes, and ammonium acetate in glacial acetic acid with α-naphthylamine or phenethylamine derivatives (as in and ). Key steps include:
- Solvent selection : Glacial acetic acid is commonly used for its protonation capacity, aiding in cyclization.
- Catalyst optimization : Ammonium acetate acts as a catalyst and nitrogen source.
- Reaction monitoring : Thin-layer chromatography (TLC) is employed to track reaction progress (e.g., 8-hour reflux at 110°C in ).
- Purification : Slow evaporation or recrystallization in ethyl acetate/ethanol yields pure crystals .
Q. How is the structural characterization of this compound performed using spectroscopic methods?
- Methodological Answer : Structural validation relies on:
- FT-IR : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for benzimidazole core).
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 7.2–8.5 ppm confirm aromatic protons; δ 4.5–5.5 ppm indicates methylene bridges (e.g., -(CH₂)- groups in the naphthyloxy methyl substituent).
- ¹³C NMR : Assigns carbons in the benzimidazole ring (e.g., C2 at ~150 ppm) and substituents.
- Elemental analysis : Validates purity by comparing experimental vs. calculated C/H/N ratios .
Advanced Research Questions
Q. How can computational methods like DFT predict the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) is used to:
- Optimize geometry : Software like Gaussian or ORCA generates the lowest-energy conformation.
- Calculate frontier molecular orbitals (FMOs) : Predict HOMO-LUMO gaps to assess reactivity and charge transfer (e.g., used B3LYP/6-31G(d) to model NLO properties).
- Natural Bond Orbital (NBO) analysis : Reveals hyperconjugative interactions stabilizing the structure.
- Validate against experimental data : Compare computed UV-Vis spectra (TD-DFT) with experimental results to refine models .
Q. What strategies resolve contradictions in spectroscopic data between experimental and computational models?
- Methodological Answer : Discrepancies (e.g., NMR chemical shifts or IR stretches) arise from solvent effects, tautomerism, or conformational flexibility. Strategies include:
- Solvent correction : Apply polarizable continuum models (PCM) in DFT to mimic experimental conditions.
- Dynamic effects : Use molecular dynamics (MD) simulations to account for rotational barriers in flexible substituents.
- Isomer identification : Compare computed NMR spectra of possible tautomers (e.g., 1H vs. 3H-benzimidazole) with experimental data .
Q. How can molecular docking studies elucidate the binding interactions of this compound with biological targets?
- Target selection : Retrieve protein structures (e.g., TRPV1 from PDB: 5IS0).
- Docking software : Use AutoDock Vina or Schrödinger to simulate ligand-receptor interactions.
- Pose validation : Compare docking results with known inhibitors (e.g., capsaicin analogs) and validate via mutagenesis or binding assays.
- Key interactions : Highlight π-π stacking with naphthalene groups or hydrogen bonding with imidazole NH .
Q. What experimental designs assess the anticancer potential of this compound?
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.
- Mechanistic studies :
- Apoptosis assays : Annexin V/PI staining via flow cytometry.
- Cell cycle analysis : PI staining to detect G1/S arrest.
- SAR analysis : Modify substituents (e.g., naphthyloxy vs. phenyl groups) to correlate structure with activity .
Data Contradiction Analysis
Q. How can researchers address inconsistent biological activity data across studies?
- Methodological Answer : Variations may stem from:
- Purity issues : Validate compound purity via HPLC (>95%) and elemental analysis.
- Assay conditions : Standardize cell culture media, serum concentration, and incubation time.
- Structural analogs : Compare with derivatives (e.g., ’s oxadiazole-linked analogs) to identify critical pharmacophores.
- Meta-analysis : Use tools like PRISMA to systematically review literature and identify confounding variables .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
